molecular formula C35H38Cl2N8O5 B127367 Hydroxy Itraconazole CAS No. 148626-66-8

Hydroxy Itraconazole

Cat. No.: B127367
CAS No.: 148626-66-8
M. Wt: 721.6 g/mol
InChI Key: ISJVOEOJQLKSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Itraconazole is a metabolite of itraconazole, a broad-spectrum triazole antifungal agent. It is formed in the liver through the oxidation of itraconazole. This compound retains antifungal activity comparable to its parent compound and is used in the treatment and prevention of various fungal infections, including those caused by Aspergillus and Candida species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy Itraconazole is synthesized through the metabolic oxidation of itraconazole by cytochrome P450 3A4 enzymes. The process involves the hydroxylation of the 1-methylpropyl substituent on itraconazole .

Industrial Production Methods: Industrial production of hydroxyitraconazole typically involves the use of itraconazole as a precursor. The compound is metabolized in vitro using liver microsomes or recombinant enzymes to produce hydroxyitraconazole. This method ensures a consistent and high-yield production of the metabolite .

Chemical Reactions Analysis

Types of Reactions: Hydroxy Itraconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is hydroxyitraconazole itself, with potential further metabolites depending on the reaction conditions .

Mechanism of Action

Hydroxy Itraconazole exerts its antifungal effects by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme. This enzyme is responsible for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, hydroxyitraconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

Comparison with Similar Compounds

Uniqueness: Hydroxy Itraconazole is unique due to its formation as a metabolite of itraconazole and its retention of antifungal activity. It provides an additional layer of efficacy in itraconazole therapy, contributing to the overall antifungal effect .

Properties

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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